molecular formula C6H8N4O2 B3284011 (4-Hydroxy-6-methylpyrimidin-2-yl)urea CAS No. 77747-40-1

(4-Hydroxy-6-methylpyrimidin-2-yl)urea

Cat. No.: B3284011
CAS No.: 77747-40-1
M. Wt: 168.15 g/mol
InChI Key: GWBGGJASGYDQMF-UHFFFAOYSA-N
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Description

(4-Hydroxy-6-methylpyrimidin-2-yl)urea is a heterocyclic compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This compound is characterized by a pyrimidine ring substituted with a hydroxy group at the 4-position, a methyl group at the 6-position, and a urea moiety at the 2-position. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-6-methylpyrimidin-2-yl)urea typically involves the reaction of 4-hydroxy-6-methylpyrimidine with isocyanates or urea derivatives under controlled conditions. One common method includes the reaction of 4-hydroxy-6-methylpyrimidine with an isocyanate in the presence of a base, such as triethylamine, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-methylpyrimidin-2-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The hydroxy group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

    Azo Coupling Reactions: It reacts with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

    Azo Coupling: Diazonium salts under acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-methylpyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxy-6-methylpyrimidin-2-yl)urea is unique due to the presence of both the hydroxy and urea functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-methyl-6-oxo-1H-pyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-3-2-4(11)9-6(8-3)10-5(7)12/h2H,1H3,(H4,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBGGJASGYDQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289406
Record name NSC60688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77747-40-1
Record name NSC60688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC60688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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